
DV-7028
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
DV-7028 的合成涉及多个步骤,从核心结构的制备开始,该结构是吡啶并三嗪衍生物。关键步骤包括:
吡啶并三嗪核心形成: 这涉及在受控条件下使适当的前体环化。
哌啶基的引入: 此步骤涉及核心结构与哌啶基衍生物的反应。
工业生产方法
This compound 的工业生产可能会涉及合成路线的优化,以确保高产率和纯度。这包括:
扩大反应条件: 确保反应可以在更大规模上进行,而不会影响产品的质量。
纯化过程: 使用重结晶和色谱等技术获得纯化合物.
化学反应分析
反应类型
DV-7028 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物中存在的官能团。
常用试剂和条件
氧化: 可以使用高锰酸钾或过氧化氢等常见氧化剂。
还原: 通常采用氢化铝锂或硼氢化钠等还原剂。
形成的主要产物
科学研究应用
Chemical Properties and Mechanism of Action
- Molecular Formula : C21H26ClFN4O3
- Molecular Weight : 436.9 g/mol
- K_i Value : 22 nM (high selectivity for 5-HT2A receptors)
DV-7028 exerts its pharmacological effects by selectively blocking the 5-HT2A receptors, inhibiting serotonin from binding to these sites. This action is critical in reducing serotonin-induced platelet aggregation, which is particularly relevant in cardiovascular health.
Cardiovascular Research
This compound has been extensively studied for its antithrombotic properties. In animal models, it demonstrated a 77% reduction in cyclic flow reductions, indicating its potential to improve coronary blood flow dynamics . The compound's ability to inhibit arterial thrombus formation suggests its utility in preventing thrombotic events during cardiovascular incidents.
Study | Dosage | Outcome |
---|---|---|
Animal Model Study | 0.1 mg/kg | 77% reduction in cyclic flow reductions |
Neuropharmacological Studies
The compound's action on serotonin receptors positions it as a candidate for investigating neuropsychiatric disorders. Its selectivity for the 5-HT2A receptor may lead to fewer side effects compared to other antagonists, making it a valuable tool for exploring mood regulation and psychotropic effects .
Compound | Mechanism of Action | Affinity (K_i) | Unique Features |
---|---|---|---|
This compound | Selective antagonist | 22 nM | High selectivity for 5-HT2A |
Ketanserin | Broader receptor affinity | Varies | Used in hypertension treatment |
Ritanserin | Selective antagonist | Varies | Different pharmacokinetics |
Pharmaceutical Development
This compound is being explored for its potential in developing new pharmaceuticals targeting the 5-HT2A receptors. Its high selectivity and potency make it an attractive candidate for drug formulation aimed at treating conditions related to serotonin dysregulation.
Case Study: Antithrombotic Effects
In a controlled study involving rats, this compound was administered at varying doses to assess its impact on arterial thrombosis development. The results indicated that the compound effectively delayed thrombus formation, highlighting its potential application in clinical settings focused on cardiovascular health.
Case Study: Neuropsychiatric Implications
Research has begun to explore the implications of this compound in treating mood disorders. Initial findings suggest that by blocking the 5-HT2A receptor, this compound may influence neurotransmission pathways associated with mood regulation, warranting further investigation into its psychotropic effects .
作用机制
DV-7028 通过选择性结合 5-羟色胺 2 受体发挥作用,从而抑制其活性。该受体参与各种生理过程,包括血小板聚集和血管收缩。通过阻断该受体,this compound 可以阻止动脉血栓形成并减少血小板聚集 .
相似化合物的比较
类似化合物
凯他赛林: 另一种具有类似抗血栓形成特性的 5-羟色胺 2 受体拮抗剂。
瑞坦塞林: 一种具有类似受体选择性但药代动力学特性不同的化合物。
米安色林: 一种抗抑郁药,也作用于 5-羟色胺 2 受体
独特性
DV-7028 独特之处在于其对 5-羟色胺 2 受体的高度选择性和其有效的抗血栓形成作用。与其他一些化合物不同,它不影响其他血清素受体亚型,使其成为研究 5-羟色胺 2 受体在各种生理过程中的特定作用的宝贵工具 .
生物活性
DV-7028, also known as this compound hydrochloride, is a selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a subtype of serotonin receptors that play critical roles in various physiological processes, including mood regulation and perception. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound exhibits a high affinity for the 5-HT2A receptor with a binding constant (Ki) of approximately 22 nanomolar. This selectivity allows it to effectively block serotonin from binding to the receptor, thereby inhibiting its downstream signaling pathways without significantly affecting other serotonin receptor subtypes such as 5-HT1A, 5-HT1B, and 5-HT1D .
Key Actions:
- Antagonism of 5-HT2A receptors: Prevents serotonin's physiological effects mediated through these receptors.
- Inhibition of platelet aggregation: this compound has been shown to inhibit collagen-induced serotonin secretion and platelet aggregation, which may have implications for thrombotic conditions .
- Potential therapeutic applications: Its selective action suggests potential use in treating disorders linked to serotonergic dysregulation, such as anxiety and depression.
Biological Activity Overview
Research indicates that this compound can influence various biological processes:
Biological Process | Effect of this compound |
---|---|
Platelet aggregation | Inhibition |
Arterial thrombus formation | Delayed development |
Pulmonary artery pressure | Attenuation |
Case Studies
- Thrombotic Conditions:
- Pulmonary Hypertension:
Comparative Analysis with Other Compounds
This compound's unique profile can be contrasted with other known 5-HT2A antagonists:
Compound Name | Mechanism of Action | Affinity for 5-HT2A (Ki) | Unique Features |
---|---|---|---|
Clozapine | Antagonist at multiple receptors | ~200 nM | Acts on dopamine receptors |
Risperidone | Antagonist at dopamine and serotonin | ~10 nM | Broader receptor activity |
Ketanserin | Selective antagonist | ~1 nM | Primarily used for hypertension treatment |
Olanzapine | Antagonist at multiple receptors | ~50 nM | Known for antipsychotic properties |
This compound stands out due to its high selectivity for the 5-HT2A receptor and minimal off-target effects, making it a valuable tool in pharmacological research .
属性
CAS 编号 |
133364-63-3 |
---|---|
分子式 |
C25H29FN4O7 |
分子量 |
516.5 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C21H25FN4O3.C4H4O4/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;5-3(6)1-2-4(7)8/h4-7,16H,1-3,8-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
GVSYIVYQDRVBAL-BTJKTKAUSA-N |
SMILES |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O |
手性 SMILES |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O |
同义词 |
3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate DV 7028 DV-7028 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。